molecular formula C19H23NO4 B2652985 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1421523-86-5

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2652985
CAS No.: 1421523-86-5
M. Wt: 329.396
InChI Key: QOXXQXYEVVLODG-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a furan ring, a hydroxypropyl group, a phenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the hydroxypropyl group. The phenyl group and the tetrahydropyran ring are then incorporated through a series of condensation and cyclization reactions. Specific reagents and conditions may include the use of catalysts such as palladium or platinum, solvents like dichloromethane or tetrahydrofuran, and temperature control to ensure the desired reaction pathways .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for further research and applications .

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, such as:

Uniqueness

What sets N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide apart is its combination of a furan ring with a hydroxypropyl group and a tetrahydropyran ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c21-16(17-7-4-12-24-17)8-11-20-18(22)19(9-13-23-14-10-19)15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXXQXYEVVLODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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